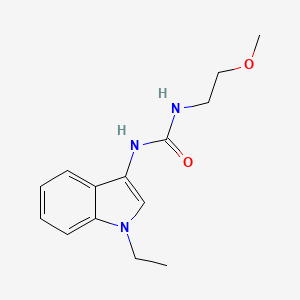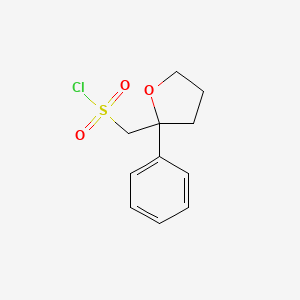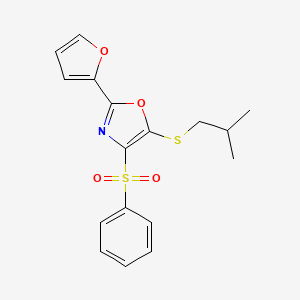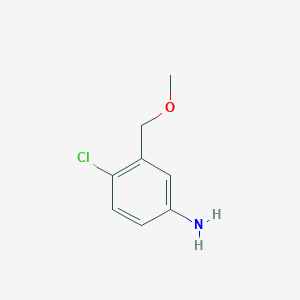
1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyethyl)urea, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme in many signaling pathways.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
A study conducted by Hu et al. (2018) described the synthesis and crystal structure of a closely related compound, 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea. The compound was characterized using NMR, ESI-MS, and X-ray diffraction, indicating its potential for detailed structural analysis which could be pivotal in designing drugs with specific molecular targets. The study also explored the antitumor activity of this compound through MTT assay, highlighting its potential application in cancer research (Ch Hu et al., 2018).
Anticancer Activity
The aforementioned study by Hu et al. not only detailed the synthesis and structural characterization of the compound but also evaluated its antitumor activities. The compound exhibited promising antitumor effects, which were further analyzed through docking studies into the CDK4 protein, providing insights into its mechanism of action against cancer cells. This suggests that derivatives of 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyethyl)urea could have significant applications in developing new anticancer therapies (Ch Hu et al., 2018).
Potential Enzymatic Inhibition
Another area of research involves the investigation of related urea derivatives for their inhibitory effects on various enzymes. Studies on compounds with similar structural features have shown effectiveness in inhibiting enzymes like acetylcholinesterase and butyrylcholinesterase, which play crucial roles in neurological disorders. This suggests that 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyethyl)urea and its derivatives might also hold potential for the development of treatments for conditions like Alzheimer's disease, given their structural similarity and the potential for enzymatic inhibition (A. Sujayev et al., 2016).
Eigenschaften
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-3-17-10-12(11-6-4-5-7-13(11)17)16-14(18)15-8-9-19-2/h4-7,10H,3,8-9H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVHDQKABSGRFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2659883.png)


![1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B2659887.png)
![3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2659890.png)

![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B2659892.png)


![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-mesitylacetamide](/img/structure/B2659898.png)


![2-[4-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide](/img/structure/B2659903.png)
![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2659904.png)